7Z-octadecenoic acid
Description
Contextualization of Unsaturated Fatty Acids in Biochemical Research
Fatty acids are carboxylic acids with long aliphatic chains that are fundamental components of lipids. quora.com They are broadly classified as saturated or unsaturated, based on the absence or presence of double bonds in their hydrocarbon chain. libretexts.orgwikipedia.org Unsaturated fatty acids, characterized by having at least one double bond, are pivotal in numerous biological functions. wikipedia.org They are integral to the structure of cell membranes, serve as a significant source of energy, and act as precursors for a variety of potent signaling molecules. quora.comtaylorfrancis.com
The presence of double bonds introduces "kinks" into the fatty acid chain, which prevents them from packing closely together. This structural feature is critical for maintaining the fluidity of cell membranes, a property essential for many biochemical processes. quora.com The degree of unsaturation influences membrane properties and can be modified by cells to adapt to environmental changes. wikipedia.org In biochemical research, the study of unsaturated fatty acids is crucial for understanding cellular integrity, energy metabolism, and intracellular communication.
Significance of Monounsaturated Fatty Acids in Cellular and Metabolic Studies
Monounsaturated fatty acids (MUFAs) are a subclass of unsaturated fatty acids that contain a single carbon-carbon double bond in their structure. libretexts.orgverywellhealth.com These molecules are recognized for their significant roles in cellular health and metabolic regulation. microgramapp.com In cellular studies, MUFAs are known to be key components of phospholipids (B1166683), the building blocks of cell membranes, where they contribute to proper membrane fluidity and function. microgramapp.com
Metabolically, MUFAs are an important energy source. mountsinai.org Research has consistently shown that the inclusion of MUFAs in the diet, often in place of saturated fats, can have beneficial effects on health. mountsinai.orgheart.org They can help reduce levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad" cholesterol, which is a risk factor for cardiovascular disease and stroke. mountsinai.orgheart.org Furthermore, MUFAs provide nutrients that are essential for the development and maintenance of the body's cells. heart.org Some studies also suggest that MUFAs possess anti-inflammatory properties and may play a role in modulating the immune system. microgramapp.combjournal.org
Current Research Landscape and Emerging Themes for 7Z-Octadecenoic Acid
The current research landscape for this compound is primarily focused on its identification, characterization, and detection in various biological and natural sources. It is formally recognized and cataloged in major chemical and metabolomic databases such as PubChem, the Human Metabolome Database (HMDB), and ChEBI, which provide foundational chemical data. nih.govhmdb.caebi.ac.uk
Emerging themes in the study of this specific isomer revolve around its use as a biomarker and its presence in natural products. For instance, this compound has been identified as a constituent in the oils of certain plants, such as Brassica rapa (field mustard) and Benincasa hispida (winter melon). Furthermore, advances in analytical techniques like metabolomics have enabled the detection of this compound in various experimental systems, contributing to a more comprehensive understanding of the lipidome. nih.gov While extensive functional studies on the 7Z isomer are still developing, research into other octadecenoic acid isomers has revealed activities ranging from anti-inflammatory effects to roles in energy metabolism. nih.govresearchgate.net These studies on related molecules may inform future functional investigations into this compound.
Overview of Research Objectives and Foundational Investigations
The principal objective of current research on this compound is to establish its chemical identity and distribution. Foundational investigations have focused on confirming its molecular structure and properties through analytical chemistry. nih.gov A key goal is to accurately identify and quantify this fatty acid in complex biological samples, which is essential for understanding its metabolic pathways and potential biological roles.
These foundational studies are critical for building the knowledge base required for more complex functional research. By including this compound in metabolomics libraries and databases, researchers can now track its presence and abundance in various physiological and pathological states. hmdb.ca Future research objectives will likely transition from identification to functional analysis, aiming to elucidate the specific enzymatic pathways it is involved in and its precise effects on cellular and systemic health.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (7Z)-octadec-7-enoic acid | |
| Synonyms | cis-7-Octadecenoic acid, 7(Z)-Octadecenoic acid | |
| Molecular Formula | C₁₈H₃₄O₂ | nih.gov |
| Molecular Weight | 282.46 g/mol | |
| CAS Number | 13126-31-3 | |
| Classification | Long-chain fatty acid, Monounsaturated fatty acid | hmdb.ca |
Table 2: General Classification of Fatty Acids
| Classification | Description | Example |
| Saturated | Contains no carbon-carbon double bonds in the hydrocarbon chain. | Stearic acid |
| Monounsaturated | Contains one carbon-carbon double bond in the hydrocarbon chain. | Oleic acid |
| Polyunsaturated | Contains two or more carbon-carbon double bonds in the hydrocarbon chain. | Linoleic acid |
Structure
3D Structure
Properties
IUPAC Name |
(Z)-octadec-7-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20)/b12-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUCYJXFCAVHNC-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature, Isomerism, and Classification Within Lipidomics Research
Systematic Nomenclature and Definitive Isomeric Forms of Octadecenoic Acid
The nomenclature of fatty acids is systematic, designed to provide an unambiguous description of the molecule's structure. For 7Z-octadecenoic acid, the name itself conveys precise structural information. The "octadec-" prefix indicates a chain of 18 carbon atoms, "-enoic acid" signifies the presence of a carboxylic acid group and one double bond, the "7" specifies the location of this double bond starting from the carboxyl end, and the "Z" denotes the cis geometric configuration of the substituents around that double bond.
The International Union of Pure and Applied Chemistry (IUPAC) provides a formal system for naming organic compounds. According to this system, the definitive name for this compound is (Z)-octadec-7-enoic acid. ebi.ac.uk In addition to its systematic name, various synonyms and notation systems are used in scientific literature and databases to identify this compound.
| Nomenclature Type | Name/Notation | Reference |
|---|---|---|
| Systematic Name (IUPAC) | (Z)-octadec-7-enoic acid | ebi.ac.uk |
| Common Name | This compound | hmdb.canih.gov |
| Synonym | cis-7-Octadecenoic acid | chemspider.com |
| Delta Notation | 18:1-delta-7c |
Positional and Geometric Isomerism in Octadecenoic Acid Studies
Octadecenoic acid (C18:1) is a prime example of a fatty acid with numerous isomers, which are molecules that share the same chemical formula but have different structural arrangements. These structural differences are categorized into two main types: positional isomerism and geometric isomerism.
Positional isomerism refers to variations in the location of the double bond along the 18-carbon chain. Research has identified a wide array of these isomers in natural sources and processed fats. For instance, studies of human adipose tissue have revealed the presence of octadecenoic acid isomers with the double bond located at positions 7, 8, 9, 10, 11, and 12. researchgate.net The position of the double bond significantly influences the fatty acid's metabolic processing, including its rates of oxidation and esterification. nih.gov
Geometric isomerism relates to the spatial orientation of the hydrogen atoms attached to the carbons of the double bond. A cis (or Z) configuration means the hydrogen atoms are on the same side of the carbon chain, resulting in a kinked structure. A trans (or E) configuration means they are on opposite sides, resulting in a more linear chain. Both cis and trans isomers exist for various positional forms of octadecenoic acid. nih.govresearchgate.net The geometric configuration has been shown to specifically influence metabolic pathways; for example, liver mitochondria oxidize cis and trans isomers at different rates. nih.govnih.gov
The combination of positional and geometric variations results in a large number of distinct octadecenoic acid isomers. The study of these isomers is crucial as their individual metabolic fates and physiological effects can differ significantly.
| Isomer Name | Position of Double Bond | Geometric Configuration | Reference |
|---|---|---|---|
| This compound | 7 | cis (Z) | researchgate.net |
| Elaidic acid (9E-octadecenoic acid) | 9 | trans (E) | nih.gov |
| Oleic acid (9Z-octadecenoic acid) | 9 | cis (Z) | nih.gov |
| Vaccenic acid (11E-octadecenoic acid) | 11 | trans (E) | nih.gov |
| cis-Vaccenic acid (11Z-octadecenoic acid) | 11 | cis (Z) | nih.gov |
| 6-Octadecenoic acid | 6 | cis and trans | nih.gov |
Integration and Classification within Advanced Lipidomics Databases
The field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, relies on structured databases for the classification and annotation of lipid molecules. jsbms.jp this compound is cataloged and classified in several major international databases, which provides a standardized reference for researchers.
The LIPID MAPS® (Lipid Metabolites and Pathways Strategy) consortium provides one of the most widely used classification systems. swan.ac.uk In this system, lipids are organized into eight main categories. This compound is placed within the "Fatty Acyls" [FA] category, under the main class of "Unsaturated fatty acids" [FA0103]. Each unique lipid in the LIPID MAPS Structure Database (LMSD) is assigned a specific LIPID MAPS ID (LM_ID). lipidmaps.org For this compound, this identifier is LMFA01030068. ebi.ac.uk
Other significant databases also provide detailed information on this compound. The Human Metabolome Database (HMDB) classifies this compound as a "Long-chain fatty acid," defined as a fatty acid with an aliphatic tail containing 13 to 21 carbon atoms. hmdb.ca Similarly, ChEBI (Chemical Entities of Biological Interest) , a database of molecular entities, classifies it as a long-chain fatty acid. ebi.ac.uk These classifications are essential for the systematic organization of metabolomic data and facilitate the comparison of results across different studies.
| Database | Identifier | Classification Hierarchy | Reference |
|---|---|---|---|
| LIPID MAPS | LMFA01030068 | Category: Fatty Acyls [FA] -> Main Class: Fatty acids and conjugates [FA01] -> Sub Class: Unsaturated fatty acids [FA0103] | ebi.ac.uk |
| ChEBI | CHEBI:170099 | long-chain fatty acid | ebi.ac.uk |
| Human Metabolome Database (HMDB) | HMDB0062242 | Class: Long-chain fatty acids | ebi.ac.ukhmdb.ca |
| PubChem | CID 5282755 | Lipids and Lipid-Like Molecules -> Fatty Acyls -> Fatty Acids and Conjugates -> Long-Chain Fatty Acids | nih.gov |
Natural Occurrence and Distribution of 7z Octadecenoic Acid in Biological Systems
Detection and Characterization in Animal and Human Lipidomes
The landscape of the human lipidome is exceptionally complex, containing a vast array of fatty acid isomers that are often difficult to distinguish with standard analytical methods. Recent advancements in technology have begun to shed light on this diversity, revealing the presence of previously unquantified molecules, including 7Z-octadecenoic acid.
Historically, the identification of specific positional isomers of fatty acids in human samples has been a significant analytical challenge. However, the development of novel workflows combining liquid chromatography and mass spectrometry with gas-phase ozonolysis of double bonds has enabled the de novo identification of unsaturated fatty acids with high precision. researchgate.net This methodology has successfully been applied to complex biological media, including human plasma. researchgate.net Through such advanced techniques, the presence of a wide variety of octadecenoic acid isomers has been confirmed in the human plasma lipidome, expanding the known catalogue of fatty acids. researchgate.net While many studies on human plasma have focused on more common isomers like oleic acid (9Z-octadecenoic acid) or vaccenic acid (11E-octadecenoic acid), these new methods allow for the detection of non-canonical double bond positions, confirming the existence of a broader range of isomers, including the 7Z configuration, within the human system. researchgate.netnih.gov
Fatty acid metabolism is a critical process for all cells and is often altered in pathological states, including cancer. nih.gov Cancer cells require fatty acids for membrane synthesis, energy production, and the generation of signaling molecules. nih.gov The specific fatty acid composition of cancer cells can reflect these altered metabolic pathways. Using advanced analytical workflows, researchers have been able to achieve a more detailed characterization of the fatty acid profiles of various cancer cell lines. researchgate.net For instance, in a study of LNCaP prostate cancer cells, the number of identified octadecenoic acid species increased from seven to seventeen with the application of a new ozone-enabled discovery workflow. nih.gov This highlights that the lipidomes of cancer cells possess a greater isomeric diversity than previously appreciated, which includes isomers with unconventional double bond positions. This expanded view of the cancer cell lipidome provides a basis for the presence of this compound in these defined cellular systems.
Microbial Contributions to the Natural Occurrence of Related Fatty Acids
Microorganisms play a significant role in lipid metabolism, producing a wide array of fatty acids and their derivatives through various biocatalytic processes. While the direct microbial synthesis of this compound is not extensively documented, microbes are known to produce a variety of related and structurally interesting fatty acids. For example, the bacterium Pseudomonas aeruginosa PR3 can convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid. Gut microbiota, in particular, are known to metabolize polyunsaturated fatty acids from dietary sources into a range of functional fatty acid metabolites, including hydroxy fatty acids, oxo fatty acids, and conjugated fatty acids. plos.org Furthermore, genetic modification strategies have been employed to enhance the production of specific fatty acids in oleaginous microorganisms. The yeast Yarrowia lipolytica, for instance, has been engineered to produce lipids enriched with odd-chain fatty acids, with cis-9-heptadecenoic acid being the major fatty acid produced. This demonstrates the potential of microbial systems to generate a diverse spectrum of fatty acids, some of which are structurally related to this compound.
Biosynthesis and Metabolic Pathways of 7z Octadecenoic Acid
Elucidation of De Novo Synthesis Pathways
The fundamental process of de novo fatty acid synthesis provides the saturated precursors necessary for the formation of unsaturated fatty acids like 7Z-octadecenoic acid. This process begins with the carboxylation of acetyl-CoA to malonyl-CoA, followed by a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex, ultimately leading to the production of palmitic acid (16:0) and stearic acid (18:0).
The direct precursor for this compound is the saturated 18-carbon fatty acid, stearic acid (18:0). The key enzymatic step in the formation of this compound is the introduction of a cis double bond between the seventh and eighth carbon atoms of the stearic acid backbone. This reaction is catalyzed by a specific type of enzyme known as a fatty acid desaturase.
While the specific desaturase responsible for this conversion in all organisms has not been definitively identified, evidence from plant biochemistry suggests the involvement of a Δ7-desaturase . In the plant species Arabidopsis thaliana, a plastidial Δ7-desaturase, encoded by the FAD5 gene, has been shown to introduce a double bond at the n-9 position of palmitic acid (16:0) to produce 7Z-hexadecenoic acid (16:1Δ7). It is hypothesized that a homologous enzyme could exhibit activity towards stearic acid, thereby producing this compound. The regiospecificity of these desaturases can be influenced by their subcellular location, suggesting that a Δ7-desaturase in a different cellular compartment, or with a broader substrate specificity, could act on stearic acid.
The proposed enzymatic reaction is as follows:
Stearic Acid (18:0) + O₂ + 2e⁻ + 2H⁺ -> this compound (18:1Δ7) + 2H₂O
This reaction requires molecular oxygen and a reducing agent, typically NADH or NADPH, to provide the electrons for the desaturation process.
| Precursor | Enzyme | Product |
| Stearic Acid (18:0) | Δ7-Desaturase (putative) | This compound |
Investigations into Desaturation and Chain Elongation Mechanisms
The biosynthesis of various positional isomers of octadecenoic acid is a testament to the diverse functionalities of fatty acid desaturases and elongases. These enzymes work in concert to generate a wide array of fatty acid structures.
The biosynthesis of this compound can be best understood in comparison to the well-characterized pathways of its isomers, primarily oleic acid (9Z-octadecenoic acid) and vaccenic acid (11Z-octadecenoic acid).
Oleic Acid (9Z-octadecenoic acid): The most common monounsaturated fatty acid in nature, oleic acid, is synthesized from stearic acid by the action of Δ9-desaturase (stearoyl-CoA desaturase). This enzyme introduces a double bond at the ninth carbon position.
Vaccenic Acid (11Z-octadecenoic acid): The biosynthesis of vaccenic acid can occur through the elongation of palmitoleic acid (9Z-hexadecenoic acid), which is formed from palmitic acid by a Δ9-desaturase.
The formation of this compound represents an alternative desaturation pathway for stearic acid, dependent on the availability and specificity of a Δ7-desaturase. The relative abundance of these isomers within a cell or organism is therefore determined by the competitive activities of the respective desaturase enzymes for their common substrate, stearic acid.
| Isomer | Precursor | Key Enzyme |
| This compound | Stearic Acid (18:0) | Δ7-Desaturase (putative) |
| Oleic Acid (9Z-Octadecenoic Acid) | Stearic Acid (18:0) | Δ9-Desaturase |
| Vaccenic Acid (11Z-Octadecenoic Acid) | Palmitoleic Acid (16:1Δ9) | Elongase |
Integration within Cellular Lipid Metabolism and Homeostasis
Once synthesized, this compound is integrated into the cellular lipid pool and participates in various metabolic processes that are crucial for maintaining lipid homeostasis.
The metabolic fate of this compound can include:
Incorporation into Complex Lipids: Like other fatty acids, this compound can be esterified into more complex lipid molecules such as phospholipids (B1166683), triacylglycerols (for energy storage), and cholesterol esters. Its incorporation into phospholipids can influence the fluidity and physical properties of cellular membranes.
Beta-Oxidation: this compound can be broken down through the mitochondrial beta-oxidation pathway to generate acetyl-CoA, which can then enter the citric acid cycle for energy production.
Further Modification: It is plausible that this compound can serve as a substrate for further desaturation or elongation, leading to the production of other polyunsaturated fatty acids. However, specific pathways involving this particular isomer are not yet well-defined.
Enzymatic Transformations and Bioconversion Processes Involving Octadecenoic Acids
Microbial Biotransformation of Octadecenoic Acid Isomers
Microorganisms possess a remarkable enzymatic machinery capable of converting octadecenoic acids into a wide array of valuable compounds. These biotransformation processes are often highly specific and can be optimized for industrial-scale production.
A notable example of microbial biotransformation is the conversion of oleic acid (cis-9-octadecenoic acid) into 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). The bacterium Pseudomonas aeruginosa PR3 has been identified as a potent catalyst for this reaction. nih.govoup.com This bioconversion involves both hydroxylation at two positions and a rearrangement of the double bond. oup.com The process has been successfully scaled up in bioreactors for potential industrial applications. nih.gov
Research has focused on optimizing the production of DOD. Key factors influencing the yield include aeration, pH, and temperature. For instance, maintaining dissolved oxygen levels between 40-60% was found to be crucial for maximal bioconversion. nih.gov The optimal conditions for DOD production by Pseudomonas sp. PR3 were determined to be a pH of 7.0 and a temperature of 30°C, with the maximum yield of 63% achieved after 48 hours of reaction. oup.com Further studies have also explored the biotransformation of other related fatty acids, such as the production of 7,10,12-trihydroxy-8(E)-octadecenoic acid from ricinoleic acid by a new isolate, Pseudomonas aeruginosa KNU-2B. proquest.com
Table 1: Microbial Production of Hydroxylated Octadecenoic Acid Derivatives
| Microorganism | Substrate | Product | Key Findings |
|---|---|---|---|
| Pseudomonas aeruginosa PR3 | Oleic Acid | 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) | Yields up to 63% were achieved under optimal conditions (pH 7.0, 30°C, 48 hours). Dissolved oxygen is a critical parameter for production. nih.govoup.com |
| Pseudomonas sp. 32T3 | Oleic Acid | (E)-11-hydroxy-9-octadecenoic acid, (E)-10-hydroxy-8-octadecenoic acid, and (E)-9-hydroxy-10-octadecenoic acid | A newly identified strain that produces three different monohydroxy acids from oleic acid. researchgate.net |
| Pseudomonas aeruginosa KNU-2B | Ricinoleic Acid | 7,10,12-trihydroxy-8(E)-octadecenoic acid (TOD) | Achieved a maximum conversion yield of 56.7% under optimized conditions (pH 8.0, 27°C, 48 hours). proquest.com |
Lactic acid bacteria, commonly found in the gut, are capable of metabolizing polyunsaturated fatty acids like linoleic acid into various derivatives, including keto-octadecenoic acids. nih.govnih.gov One such derivative is 10-oxo-cis-12-octadecenoic acid (KetoA). nih.govresearchgate.net This metabolite has been shown to have biological activity, such as enhancing energy metabolism. nih.govresearchgate.net The formation of these keto-derivatives is part of a broader metabolic pathway in gut bacteria that can influence host physiology. niph.go.jp For instance, KetoA has been found to activate peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of adipocyte differentiation. nih.gov Another related compound, 10-oxo-trans-11-octadecenoic acid (KetoC), has been shown to regulate the function of monocytes and epithelial cells. frontiersin.org
To overcome some of the limitations of using whole microbial cells for bioconversion, such as low mass transfer and product toxicity, cell-free enzymatic systems are being developed. sdu.dk These systems utilize the enzymatic machinery of the cell without the constraints of the cell wall and cellular metabolism. nih.gov
For the production of 7,10-dihydroxy-8(E)-octadecenoic acid, a cell-free supernatant of Pseudomonas aeruginosa has been shown to be more efficient than whole-cell cultures. nih.gov This approach led to a 2.12-fold higher DOD concentration, a 7.12-fold increase in productivity, and a 2.22-fold higher yield compared to the conventional method. nih.gov Further optimization of the cell-free system, including the use of a fed-batch process with surfactants and concentrated enzymes, resulted in a significant increase in DOD production, reaching up to 27.5 g/L. proquest.com Cell-free platforms also offer greater flexibility and control over the biotransformation process, allowing for the selective production of different value-added chemicals from fatty acids. sdu.dk
Table 2: Comparison of Whole-Cell vs. Cell-Free Systems for DOD Production
| Parameter | Whole-Cell Culture | Cell-Free Supernatant | Improvement Factor |
|---|---|---|---|
| DOD Concentration | Lower | 6.41 g/L | 2.12x |
| Productivity | Lower | 0.178 g/L/h | 7.12x |
| Yield | Lower | 74.8% | 2.22x |
Data sourced from a study using Pseudomonas aeruginosa supernatant. nih.gov
Plant-Mediated Enzymatic Modifications of Unsaturated Fatty Acids
Plants utilize unsaturated fatty acids, including octadecenoic acids, as precursors for the biosynthesis of a diverse group of signaling molecules known as oxylipins. aocs.org These enzymatic pathways are crucial for plant development and defense responses.
The primary enzymatic route for oxylipin biosynthesis in plants is the lipoxygenase (LOX) pathway. nih.govannualreviews.org LOX enzymes are non-heme iron-containing dioxygenases that catalyze the regio- and stereospecific dioxygenation of polyunsaturated fatty acids. nih.gov In plants, LOXs are generally classified as 9-LOX or 13-LOX, depending on the position of oxygenation on the fatty acid chain. annualreviews.org
The resulting fatty acid hydroperoxides are then further metabolized by a variety of enzymes, including allene oxide synthase (AOS), hydroperoxide lyase (HPL), divinyl ether synthase (DES), and epoxy alcohol synthase (EAS), to produce a wide range of oxylipins. aocs.orgresearchgate.net These products include jasmonates, green leaf volatiles, and various other compounds with important biological functions in plant growth, development, and defense against pathogens and pests. nih.govacs.org For example, 9-hydroxyoctadecatrienoic acid (9-HOT), a product of the 9-LOX pathway, has been identified as a modulator of lateral root formation in Arabidopsis thaliana. nih.gov
Mammalian Enzyme Systems Involved in Fatty Acid Oxidation and Metabolism
In mammals, octadecenoic acids are important components of cellular lipids and also serve as energy sources through β-oxidation. The metabolism of these fatty acids is a complex process involving multiple enzymatic systems.
The β-oxidation of octadecenoic acid isomers occurs in the mitochondria of tissues such as the heart and liver. nih.gov Studies have shown that the rate of oxidation can be influenced by both the position and the geometry (cis vs. trans) of the double bond. nih.govnih.gov For instance, rat heart and liver mitochondria have been observed to oxidize cis isomers, particularly those with the double bond near the center of the acyl chain, more rapidly than their trans counterparts. nih.gov The metabolism of these fatty acids involves a series of enzymatic steps catalyzed by acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and ketoacyl-CoA thiolases, ultimately leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production. aocs.org
Beyond energy production, mammalian cells also possess enzyme systems like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) that can convert 18-carbon fatty acids into a variety of bioactive signaling molecules, collectively known as octadecanoids. acs.orgnih.gov
Biological Roles and Biochemical Functions of 7z Octadecenoic Acid and Its Metabolites
Involvement in Cellular Lipid Metabolism and Homeostasis
7Z-Octadecenoic acid, a monounsaturated long-chain fatty acid, is an integral component of cellular lipid architecture and a participant in metabolic regulation. hmdb.caebi.ac.uk As a structural isomer of more common fatty acids like oleic acid, its presence and flux within cells are indicative of specific metabolic states and enzymatic activities. This fatty acid is incorporated into more complex lipid species, such as phospholipids (B1166683) and triacylglycerols, which are fundamental to the structure of cell membranes and energy storage, respectively. mdpi.com The regulation of its synthesis, incorporation into complex lipids, and subsequent catabolism is crucial for maintaining cellular lipid homeostasis, a process vital for normal physiological function. nih.gov Dysregulation in fatty acid metabolism, including the pathways involving this compound, can lead to various pathological conditions, highlighting the importance of tightly controlled metabolic pathways. mdpi.comnih.gov
Investigations into metabolic perturbations have shed light on the dynamics of this compound. Studies involving metabolomic analysis in various organisms and cell types have shown that the levels of this fatty acid can fluctuate significantly in response to changes in diet, disease states, or environmental stress. For example, alterations in fatty acid flux, the rate at which fatty acids are utilized in metabolic pathways, can be observed in conditions of metabolic stress. nih.gov The study of neuronal fatty acid metabolism has revealed that disruptions in the enzymes that regulate acyl-CoA levels can lead to significant increases in various long-chain fatty acids, indicating a shift in fatty acid flux and homeostasis. nih.govresearchgate.net Furthermore, the metabolism of fatty acids by gut microbiota represents another layer of complexity, where dietary unsaturated fatty acids are transformed into a variety of metabolites, influencing host lipid homeostasis. jsbms.jpresearchgate.net
Table 1: Observed Changes in this compound in Biological Systems
| Biological System | Condition / Study Focus | Observed Fluctuation of this compound | Potential Implication |
| Mouse Brain (Acot7 Knockout) | Perturbation of neuronal fatty acid metabolism | Increased levels of long-chain fatty acids | Disruption of fatty acid flux and cellular homeostasis. nih.gov |
| Human Cell Lines (e.g., HeLa, Hepa-RG) | Metabolite Profiling | Detected as a component of the cellular lipidome | Serves as a structural component of cellular lipids. ebi.ac.uk |
| Gut Microbiota Metabolism | Saturation of polyunsaturated fatty acids | Precursor for various microbially-produced fatty acid metabolites | Contribution to host-microbe metabolic crosstalk and lipid signaling. jsbms.jp |
Roles as Precursors for Specialized Lipid Mediators and Signaling Molecules (e.g., Oxylipins)
Beyond its structural and energetic roles, this compound serves as a substrate for the biosynthesis of oxylipins, a diverse family of oxygenated fatty acids that act as potent signaling molecules. nih.govnih.gov Oxylipins are involved in a vast array of physiological and pathophysiological processes, including inflammation, immune responses, and tissue repair. nih.govmdpi.com The enzymatic conversion of monounsaturated fatty acids like this compound is carried out by enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases. nih.govnih.gov
Table 2: Potential Oxylipin Metabolites Derived from this compound
| Enzyme Class | Primary Metabolite | Secondary Metabolite(s) | Potential Biological Function |
| Lipoxygenase (LOX) | Hydroperoxy-octadecenoic acid (HpOME) | Hydroxy-octadecenoic acid (HOME) | Cell signaling, inflammation modulation. nih.gov |
| Cytochrome P450 (CYP) / Peroxygenase | Epoxy-octadecenoic acid | Dihydroxy-octadecenoic acid (DiHOME) | Regulation of vascular tone, tissue homeostasis. nih.govnih.gov |
| Dioxygenases | Hydroperoxy-octadecenoic acid (HpOME) | Dihydroxy-octadecenoic acid (DiHOME) | Fungal and bacterial signaling, host-pathogen interactions. nih.gov |
Contribution to the Functional Lipidome of Biological Systems
The lipidome of a biological system comprises the total collection of lipids, and its composition is critical for cellular function. This compound contributes to the diversity and functionality of the lipidome across various domains of life. researchgate.net Its presence has been confirmed in the lipid profiles of bacteria, fungi, plants, and animals. ebi.ac.ukmdpi.comualberta.ca In bacteria, for instance, specific fatty acid isomers are essential for maintaining membrane fluidity and adapting to environmental changes. ualberta.ca In plants, this fatty acid is found esterified in membrane lipids and seed oils, where it can influence membrane stability and serve as a precursor for defense signaling molecules. researchgate.net The diversity of fatty acids, including less common isomers like this compound, underscores the complexity and adaptability of lipid metabolism in meeting the functional demands of the cell. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification of 7z Octadecenoic Acid
High-Resolution Chromatographic Separations for Isomer Differentiation
Chromatographic techniques are fundamental for separating complex mixtures of fatty acids, including isomers of octadecenoic acid. High-resolution methods are crucial for distinguishing between positional and geometric isomers, which can have distinct biological roles.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for fatty acid profiling, typically involving the derivatization of fatty acids into more volatile methyl esters (FAMEs) cifri.res.inspkx.net.cnnih.gov. GC-MS excels at separating fatty acids based on their chain length and degree of unsaturation. Specialized capillary columns, such as those designed for FAME analysis (e.g., TR-FAME), are employed to achieve separation of saturated and unsaturated fatty acids cifri.res.in. The mass spectrometer then provides structural information through fragmentation patterns, allowing for the identification and quantification of individual fatty acids. For unsaturated fatty acids, GC-MS can differentiate isomers, although achieving baseline separation of all positional and geometric isomers can be challenging and may require optimized chromatographic conditions and column chemistries nih.gov. The fragmentation patterns in MS/MS can provide clues about the double bond position, but definitive assignment often requires complementary techniques cifri.res.innih.gov.
Typical GC-MS Parameters for Fatty Acid Analysis:
Column: Capillary column (e.g., TR-FAME, 30m x 0.25mm, 0.25μm film thickness) cifri.res.in
Temperature Program: Varies for saturated vs. unsaturated fatty acids; for unsaturated fatty acids, a typical program involves an initial hold, ramp-up to a higher temperature, and a final hold cifri.res.in.
Ionization: Electron Ionization (EI) is common, with Negative Chemical Ionization (NCI) offering enhanced sensitivity for certain derivatives nih.gov.
Detector: Mass Spectrometer (MS) cifri.res.in
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Lipidome Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for analyzing fatty acids within complex lipidome studies, especially when fatty acids are esterified into lipids or present as free fatty acids (FFAs) in biological samples researchgate.netresearchgate.netmdpi.com. LC-MS offers advantages in handling less volatile or thermally labile compounds and can be coupled with high-resolution mass analyzers (HRMS) for greater accuracy and sensitivity. Reversed-phase LC (RPLC) is commonly used for separating fatty acids and their derivatives, often employing ion-pairing agents to improve peak shape and retention of FFAs researchgate.netmdpi.com.
LC-MS, particularly when coupled with ion mobility spectrometry (LC-IMS-MS) or advanced fragmentation techniques, can provide enhanced separation of lipid isomers, including those differing in double bond location or geometry acs.orguva.nlresearchgate.net. While standard LC-MS can separate some positional isomers, techniques like trapped ion mobility spectrometry (TIMS-MS) offer an additional dimension for resolving subtle structural differences, including those related to double bond position and geometry acs.orgresearchgate.net. LC-MS/MS methods are crucial for quantifying specific oxidized fatty acids and their precursors in biological matrices like plasma researchgate.netnih.govspringernature.commdpi.comnih.gov.
LC-MS Applications in Lipidomics:
Separation: Reversed-phase chromatography with ion-pairing agents for FFAs researchgate.netmdpi.com.
Detection: Electrospray Ionization (ESI) is the most common ionization technique researchgate.netresearchgate.netmdpi.com.
Mass Analyzers: High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are preferred for accurate mass measurements and isomer identification researchgate.netmdpi.comuva.nl.
Enhancements: Coupling with Ion Mobility Spectrometry (IMS) for isomer separation acs.orguva.nlresearchgate.net.
Mass Spectrometry-Based Approaches for Double Bond Positional and Configurational Assignment
Determining the precise location and configuration (cis/trans) of double bonds in unsaturated fatty acids is critical, as these features significantly influence their physical and biological properties. Mass spectrometry offers specialized techniques for this purpose.
Ozone-Induced Dissociation Mass Spectrometry (OzID-MS/MS) for Structural Elucidation
Ozone-Induced Dissociation (OzID) is a powerful MS/MS technique specifically designed for determining the position and configuration of double bonds in unsaturated lipids and fatty acids capes.gov.brrsc.orgnih.govnews-medical.netresearchgate.netscispace.com. The principle involves reacting mass-selected lipid ions with ozone gas within the mass spectrometer. Ozone selectively cleaves carbon-carbon double bonds, generating characteristic aldehyde or ketone fragments and Criegee ions. The mass differences between the precursor ion and these fragments directly reveal the location of the original double bond nih.govscispace.comnih.gov. OzID-MS/MS can be coupled with LC (LC-OzID-MS/MS) to analyze complex mixtures and differentiate isomers that might co-elute in LC alone rsc.orgnews-medical.netbiorxiv.org. This method is particularly valuable for de novo identification of unknown isomers and provides a complementary approach to traditional MS/MS fragmentation capes.gov.brnih.govnews-medical.net.
OzID-MS/MS Mechanism:
Reaction: Ozone (O₃) reacts with C=C double bonds in gas-phase ions.
Cleavage Products: Forms aldehydes/ketones and Criegee ions.
Information Gained: Double bond position and configuration.
Application: Structural elucidation of unsaturated fatty acids and lipids capes.gov.brrsc.orgnih.govnews-medical.netscispace.com.
Tandem Mass Spectrometry (MS/MS) for Oxidized Fatty Acid Analysis
Tandem Mass Spectrometry (MS/MS) is indispensable for identifying and quantifying oxidized fatty acids, which are products of lipid peroxidation and are implicated in various pathological processes researchgate.netnih.govnih.govspringernature.comaocs.org. Oxidized fatty acids can contain hydroxyl, keto, epoxy, or hydroperoxide groups. MS/MS fragmentation patterns provide characteristic signatures that allow for the identification of the type and location of oxidative modifications. Techniques like Multiple Reaction Monitoring (MRM) are employed for sensitive and specific quantification of these compounds nih.govmdpi.com. LC-MS/MS is widely used for analyzing oxidized fatty acids in biological samples such as plasma and tissues, enabling the study of oxidative stress pathways researchgate.netnih.govspringernature.commdpi.comnih.gov. Derivatization strategies, such as labeling with 2-methoxypropene (B42093) (2-MxP), can enhance the stability and ionization efficiency of lipid hydroperoxides for LC-MS/MS analysis mdpi.com.
MS/MS for Oxidized Fatty Acids:
Target Analytes: Hydroxy-, keto-, epoxy-, hydroperoxy- fatty acids researchgate.netnih.govnih.govspringernature.comaocs.org.
Methodology: LC-MS/MS, often using MRM for quantification researchgate.netnih.govmdpi.com.
Data: Fragmentation patterns reveal the nature and position of oxidation.
Applications: Studying lipid peroxidation, oxidative stress biomarkers researchgate.netnih.govmdpi.comnih.gov.
Application of Isotope-Labeling Strategies in Metabolic Research
Stable isotope-labeling strategies are powerful tools for tracing the metabolic fate of fatty acids in vivo and in vitro nih.govmdpi.combioscientifica.comnih.gov. By incorporating stable isotopes, such as ¹³C or deuterium (B1214612) (²H), into specific positions of a fatty acid like 7Z-octadecenoic acid, researchers can track its synthesis, uptake, conversion, and degradation pathways. Mass spectrometry is the primary detection method for these labeled compounds, allowing for the determination of isotopic enrichment and the calculation of metabolic fluxes nih.govmdpi.comnih.gov.
Deuterium labeling, for instance, can be used to trace fatty acid metabolism, although deuterium atoms can sometimes be lost during desaturation reactions mdpi.com. ¹³C labeling is often preferred as it is less prone to exchange or loss during metabolic transformations mdpi.com. These labeled tracers, when administered to biological systems, are incorporated into metabolic pathways, and their presence and distribution are then analyzed using techniques like GC-MS or LC-MS, providing quantitative insights into lipid metabolism nih.govnih.gov. This approach is crucial for understanding how fatty acids are utilized, stored, and catabolized within organisms.
Stable Isotope Labeling:
Isotopes Used: ¹³C, ²H (deuterium) nih.govmdpi.combioscientifica.comnih.gov.
Methodology: Administration of labeled precursor, followed by analysis using MS (GC-MS, LC-MS) nih.govnih.gov.
Information Gained: Metabolic flux, synthesis vs. uptake contributions, pathway tracing nih.govnih.gov.
Applications: Quantitative evaluation of fatty acid and triglyceride metabolism in vivo nih.govbioscientifica.com.
Synthetic Chemistry and Biosynthetic Engineering of 7z Octadecenoic Acid and Analogs
Chemoenzymatic and Chemical Synthesis Strategies for Unsaturated Fatty Acids
The synthesis of specific unsaturated fatty acids, including positional isomers like 7Z-octadecenoic acid, can be achieved through both purely chemical and chemoenzymatic routes.
Chemical Synthesis: Classical organic synthesis methods, such as the Wittig reaction, are capable of constructing unsaturated fatty acids with precise control over the position and stereochemistry of the double bond researchgate.net. This method typically involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, allowing for the formation of a carbon-carbon double bond. For instance, Wittig synthesis from appropriate precursors derived from bromo- or chloro-alkanes can yield specific unsaturated fatty acid methyl esters, which can then be hydrolyzed to the free acid researchgate.net. The synthesis of deuterated oleic acid derivatives, for example, has utilized Wittig reactions to introduce the double bond at a specific position researchgate.net.
Chemoenzymatic Synthesis: Enzymatic catalysis offers a more sustainable and selective approach, particularly for complex molecules like fatty acids. Lipases are prominent biocatalysts in this domain, facilitating esterification, transesterification, and other modifications under mild conditions mdpi.comnih.govnih.govresearchgate.netrsc.orgrsc.orgnih.govresearchgate.netacs.org. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely employed due to their stability, reusability, and high regioselectivity nih.govnih.govresearchgate.netrsc.orgresearchgate.net.
These enzymes are instrumental in the synthesis of structured lipids, where specific fatty acids are incorporated into glycerol (B35011) backbones. For example, CAL-B has been used in chemoenzymatic approaches to synthesize triacylglycerols (TAGs) with defined arrangements of saturated and unsaturated fatty acids, including oleic acid nih.govnih.gov. Furthermore, lipases can catalyze the epoxidation of unsaturated fatty acids like oleic acid using hydrogen peroxide, a process that can be conducted in solvent-free media, yielding epoxidized fatty acids rsc.orgresearchgate.net. This chemoenzymatic epoxidation, followed by hydrolysis and oxidation, can be a key step in the valorization of fatty acids into dicarboxylic acids rsc.orgrsc.org.
Metabolic Engineering Approaches for Directed Fatty Acid Production in Microorganisms
Metabolic engineering and synthetic biology provide powerful tools to reprogram microbial cellular machinery for the directed production of specific fatty acids, including unsaturated variants. This involves modifying metabolic pathways to enhance precursor supply, redirect carbon flux, and introduce or optimize enzymes responsible for fatty acid synthesis and modification.
Microbial Hosts and Strategies: Key microbial platforms for fatty acid production include bacteria like Escherichia coli unl.edupnas.orgpnas.orgmdpi.comresearchgate.netpnas.org and oleaginous yeasts such as Yarrowia lipolytica mdpi.comfrontiersin.orgfrontiersin.orgmdpi.comgavinpublishers.comacs.orggoogle.com. Microalgae, such as Prototheca moriformis, are also emerging as significant hosts for high-value lipid production mdpi.commdpi.compreprints.orgagfundernews.comresearchgate.netnih.gov.
Enhancing Precursor Supply: The de novo synthesis of fatty acids begins with acetyl-CoA, which is converted to malonyl-CoA by acetyl-CoA carboxylase (ACC) mdpi.comfrontiersin.orgmdpi.com. Engineering strategies often focus on increasing the intracellular pools of these precursors through the overexpression of key enzymes like ACC unl.edufrontiersin.orgmdpi.com.
Modifying Desaturase Activity: For unsaturated fatty acids, desaturases play a critical role. For example, the FATTY ACID DESATURASE 2 (FAD2) enzyme converts oleic acid to linoleic acid. Disrupting or attenuating FAD2 activity, through methods like CRISPR base editing to generate novel alleles, can significantly enhance the accumulation of oleic acid frontiersin.orgnih.gov. Similarly, the overexpression of stearoyl-CoA desaturase (SCD or Δ9D) is known to enrich monounsaturated fatty acids, including oleic acid frontiersin.org.
Blocking Competing Pathways: To maximize the yield of free fatty acids, metabolic pathways that consume or degrade fatty acids must be downregulated or blocked. This includes inhibiting fatty acid activation, degradation (e.g., β-oxidation), and the synthesis of storage lipids like triacylglycerols (TAGs) mdpi.comfrontiersin.orgmdpi.com. The expression of bacterial thioesterases, such as 'TesA, is a common strategy to hydrolyze acyl-CoA into free fatty acids unl.eduresearchgate.netfrontiersin.org.
Directed Production of High-Oleic Oils: Significant progress has been made in engineering microorganisms to produce oils with a high proportion of oleic acid. For instance, Yarrowia lipolytica has been engineered using a "push-pull-block" strategy to achieve high titers of oleic acid-rich microbial oil acs.org. Microalgae like Prototheca moriformis have been optimized through classical strain improvement techniques to yield over 85% oleic acid of total fatty acids mdpi.commdpi.compreprints.orgagfundernews.com.
Research Findings: Studies have demonstrated substantial improvements in fatty acid production through metabolic engineering. For example, overexpression of ACC and 'TesA in E. coli has led to the production of free fatty acids unl.edu. In Yarrowia lipolytica, metabolic engineering strategies have resulted in significant increases in lipid content and oleic acid proportion, with titers reaching 56 g/L and 84% oleic acid acs.org. In microalgae, optimization has led to oil yields exceeding 145 g/L with oleic acid content above 85% mdpi.commdpi.com.
Bioreactor Systems for Controlled Bioconversion and Synthesis
The efficient and scalable production of fatty acids often relies on optimized bioreactor systems that control critical process parameters and facilitate bioconversion or synthesis.
Bioreactor Designs and Operation: Various bioreactor configurations are employed, including stirred-tank bioreactors (STBRs) researchgate.netpnas.org, packed-bed bioreactors (PBBRs) researchgate.netmdpi.comnih.govresearchgate.net, and microreactors acs.orgnih.gov. These systems are designed to manage factors such as substrate solubility, enzyme activity, mass transfer, and product inhibition.
Solvent-Free Systems: For sustainability and to avoid solvent toxicity, many processes utilize solvent-free conditions, often employing immobilized enzymes researchgate.netresearchgate.nettennessee.edu. Challenges in these systems include poor miscibility of substrates, which can be overcome by using ester products to enhance miscibility or by creating metastable suspensions researchgate.nettennessee.edu.
Continuous Flow and Microreactors: Continuous flow microreactors (CFMRs) offer advantages in terms of reaction speed, efficiency, and precise control over reaction conditions, particularly for enzymatic conversions acs.orgnih.gov. They can overcome mass transfer limitations and achieve high space-time yields, for example, in the enzymatic synthesis of 10-hydroxystearic acid from oleic acid nih.gov.
Process Control Parameters: Optimal operation involves controlling temperature, pH, aeration rates, and nutrient feeding strategies pnas.orgmdpi.commdpi.com. For instance, in microalgal fermentation, parameters like pH (5.5–6.0) and dissolved oxygen (30%) are critical mdpi.com. Water, a byproduct of esterification, must be efficiently removed to prevent hydrolysis and maintain high yields researchgate.nettennessee.edu.
Scalability and Yields: Bioreactor systems are crucial for scaling up production from laboratory to industrial levels. Studies have demonstrated the successful scale-up of microalgal fermentation processes from 1 L to thousands of liters, achieving substantial biomass and oil titers mdpi.commdpi.compreprints.org. For example, Prototheca moriformis fermentation at a 4000 L scale achieved biomass titers of 200 g/L with 70–80 g of oil per 100 g of biomass mdpi.com. In E. coli, fed-batch fermentation in a 2-L bioreactor has been used to optimize fatty acid production through dynamic pathway regulation pnas.org.
Research Findings: Optimized bioreactor systems have shown remarkable performance. For the synthesis of saccharide-fatty acid esters, solvent-free packed bed bioreactors with immobilized lipases have achieved high ester content (up to 91%) and productivity tennessee.edu. In the bioconversion of oleic acid to 10-hydroxystearic acid using CFMRs, a space-time yield of 2312 g L-1 d-1 was reached with 91% conversion of 50 g L-1 oleic acid nih.gov.
Future Research Directions and Emerging Paradigms for 7z Octadecenoic Acid Studies
Application of Multi-Omics Technologies for Integrated Lipidomics
Future investigations into 7Z-octadecenoic acid will greatly benefit from the application of multi-omics technologies. A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, is essential for constructing a comprehensive picture of the fatty acid's lifecycle and impact. Advanced analytical platforms, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), are fundamental for the accurate detection and quantification of this compound and its isomers within complex biological matrices. nih.govnih.gov
An integrated multi-omics approach can reveal how the presence of this compound correlates with gene expression patterns (transcriptomics), protein abundance (proteomics), and the levels of other metabolites. mdpi.comacs.org For instance, such studies could identify specific enzymes involved in its synthesis, desaturation, elongation, or degradation, and link them to broader metabolic and signaling networks. nih.gov This strategy moves beyond simple quantification to provide a functional context, potentially uncovering novel regulatory roles for this compound in cellular processes. nih.gov
Table 1: Proposed Multi-Omics Approaches for this compound Research
| Omics Technology | Research Application | Potential Insights |
|---|---|---|
| Lipidomics | High-resolution LC-MS/MS and GC-MS analysis of various tissues and biofluids. | Accurate quantification of this compound; identification of its incorporation into complex lipids (e.g., phospholipids (B1166683), triglycerides). |
| Transcriptomics | RNA-sequencing of cells or tissues upon supplementation or depletion of this compound. | Identification of genes and pathways regulated by this compound, such as those involved in lipid metabolism, inflammation, or cell signaling. |
| Proteomics | Quantitative analysis of protein expression and post-translational modifications in response to this compound. | Discovery of enzymes directly metabolizing this compound and proteins whose function is altered by its presence. |
| Metabolomics | Untargeted analysis of small molecules to observe metabolic shifts correlated with this compound levels. | Understanding the downstream metabolic consequences and interactions of this compound with other metabolic pathways. |
Exploration of Novel Biological Functions and Interacting Molecular Pathways
While monounsaturated fatty acids (MUFAs) are generally associated with beneficial health effects, such as reducing the risk of cardiovascular disease and improving insulin (B600854) sensitivity, the specific functions of individual isomers like this compound are not well-defined. nih.govheart.org Future research should focus on uncovering its unique biological activities and the molecular pathways through which it exerts its effects.
Drawing parallels from structurally similar fatty acids offers a promising starting point. For example, other octadecenoic acid derivatives have been shown to possess potent biological activities. 10-oxo-12(Z)-octadecenoic acid, a metabolite produced by gut bacteria, enhances energy metabolism by activating the transient receptor potential vanilloid 1 (TRPV1) channel. nih.govresearchgate.net Another isomer, 8-oxo-9-octadecenoic acid, has demonstrated anti-inflammatory effects by inhibiting key signaling pathways like mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). nih.gov It is plausible that this compound could interact with similar or novel cellular targets to modulate metabolism and inflammation. Investigations should explore its role as a signaling molecule, a regulator of membrane fluidity, or a precursor for other bioactive lipids. researchgate.net
Table 2: Potential Molecular Pathways for Investigation
| Pathway Category | Specific Pathway/Target | Rationale for Investigation |
|---|---|---|
| Metabolic Signaling | Peroxisome Proliferator-Activated Receptors (PPARs) | Key regulators of lipid metabolism, often activated by fatty acids. |
| Energy Homeostasis | Transient Receptor Potential Vanilloid 1 (TRPV1) | Known to be activated by other octadecenoic acid metabolites, influencing energy expenditure. researchgate.net |
| Inflammatory Signaling | NF-κB and MAPK pathways | Common targets for anti-inflammatory lipids; inhibition reduces production of inflammatory mediators. nih.gov |
| Membrane Dynamics | Incorporation into Phospholipids | Alterations in membrane fatty acid composition can affect fluidity, receptor function, and signal transduction. |
| Lipid Metabolism | Stearoyl-CoA Desaturase (SCD), Fatty Acid Elongases (ELOVLs) | Enzymes responsible for fatty acid modification; could be involved in the synthesis or conversion of this compound. mdpi.com |
Development of Sustainable Bioproduction Methodologies
The primary sources of specialty fatty acids are often agricultural or petrochemical, which face challenges related to sustainability and environmental impact. innovationorigins.com A significant future direction is the development of sustainable methods for producing this compound through microbial fermentation. Oleaginous microorganisms, including bacteria, yeasts, and microalgae, are promising chassis for the biosynthesis of fatty acids. frontiersin.orgresearchgate.net
Metabolic engineering strategies can be employed to tailor the fatty acid profile of these microbes to favor the production of this compound. This could involve several key steps:
Enhancing Precursor Supply: Overexpressing genes like acetyl-CoA carboxylase to increase the pool of malonyl-CoA, the building block for fatty acid synthesis. wikipedia.org
Pathway Engineering: Introducing or modifying desaturase enzymes that can introduce a double bond at the specific delta-7 position.
Blocking Competing Pathways: Deleting or downregulating genes involved in fatty acid degradation (β-oxidation) or the synthesis of competing fatty acids. aocs.org
Optimizing Host Strains: Utilizing robust microbial hosts like Yarrowia lipolytica or Escherichia coli that can grow on inexpensive, renewable feedstocks such as lignocellulosic biomass or industrial waste streams. cabidigitallibrary.orgfrontiersin.org
This bio-based approach offers a scalable, controllable, and environmentally friendly alternative to traditional production methods. nih.gov
Table 3: Strategies for Sustainable Bioproduction of this compound
| Microbial Host | Engineering Strategy | Advantage |
|---|---|---|
| Escherichia coli | Heterologous expression of plant or algal desaturases; knockout of β-oxidation pathway genes. | Well-characterized genetics; rapid growth. cabidigitallibrary.org |
| Yarrowia lipolytica | Overexpression of native acetyl-CoA carboxylase and thioesterases; engineering of desaturase specificity. | Oleaginous yeast with high lipid accumulation capacity. |
| Microalgae | Genetic modification (e.g., CRISPR-Cas9) to alter fatty acid synthesis pathways. | Can utilize CO2 as a feedstock (photosynthetic production); produces a diverse range of lipids. nih.gov |
Investigating the Role of this compound in Specific Biological Contexts Beyond Basic Occurrence
Beyond its mere presence, the functional significance of this compound likely depends on its specific biological context. Research indicates that different octadecenoic acid isomers are selectively incorporated into various lipid classes and tissues. For instance, the distribution of isomers in triglycerides can differ significantly from that in phospholipids within the human liver and heart, suggesting specific metabolic channeling and functional roles. nih.gov
Future studies should therefore investigate the precise location and function of this compound in different subcellular compartments (e.g., plasma membrane, mitochondria, lipid droplets) and tissues. It is crucial to explore its potential role in diseases characterized by dysregulated lipid metabolism, such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), cardiovascular disease, and certain cancers. nih.govmdpi.com For example, does the level of this compound in cell membranes change during disease progression? Does it contribute to the pathology, or does it have a protective effect? Answering these questions will provide critical insights into its potential as a biomarker or therapeutic target.
Table 4: Suggested Biological Contexts for Future Research
| Biological Context | Research Question | Potential Implication |
|---|---|---|
| Cardiovascular Health | Is this compound incorporated into plasma lipoproteins and does it affect cholesterol levels? | Understanding its role in atherosclerosis and heart disease. heart.org |
| Liver Metabolism | How do levels of this compound in hepatic triglycerides and phospholipids change in NAFLD? | Potential biomarker or contributor to liver fat accumulation. |
| Neurobiology | What is the abundance and role of this compound in brain lipids and neuronal membranes? | Insights into its function in neural development and neurodegenerative diseases. |
| Inflammatory Response | Does this compound modulate the inflammatory response in immune cells like macrophages? | Exploring its potential as an anti-inflammatory agent. nih.gov |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 7Z-octadecenoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves catalytic isomerization or enzymatic desaturation of precursor fatty acids (e.g., stearic acid). Characterization employs nuclear magnetic resonance (NMR) to confirm the Z-configuration at the 7th carbon and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Infrared (IR) spectroscopy verifies carboxylate functional groups. Experimental protocols must detail reaction conditions (temperature, catalysts) and purification steps (e.g., column chromatography) to ensure reproducibility .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with refractive index or UV detection is widely used, calibrated against certified reference standards. For trace analysis, tandem mass spectrometry (LC-MS/MS) provides higher sensitivity. Sample preparation should include lipid extraction (e.g., Folch method) and derivatization (e.g., methyl ester formation) to enhance volatility in GC-based workflows .
Q. How does this compound interact with lipid membranes, and what experimental models are suitable for studying this?
- Methodological Answer : Langmuir monolayer assays or liposome-based systems can assess membrane incorporation and fluidity changes. Differential scanning calorimetry (DSC) measures phase transition behavior, while fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) quantifies membrane order. Computational molecular dynamics simulations complement experimental data to model bilayer interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Systematic meta-analysis should evaluate variables such as cell culture conditions (e.g., serum-free vs. serum-containing media), concentration ranges, and metabolic states. Dose-response curves and time-course experiments clarify context-dependent effects. Parallel studies using genetic knockouts (e.g., PPAR-γ silencing) can isolate mechanistic pathways .
Q. What strategies are effective for elucidating the isomerization kinetics of this compound under physiological conditions?
- Methodological Answer : Real-time monitoring via ultraviolet-visible (UV-Vis) spectroscopy tracks double-bond isomerization. Arrhenius plots derived from temperature-controlled experiments quantify activation energy. Computational quantum mechanics (e.g., density functional theory) models transition states, while isotopic labeling (e.g., deuterated solvents) identifies catalytic intermediates .
Q. How can researchers validate the role of this compound in metabolic pathways when conflicting genetic evidence exists?
- Methodological Answer : Integrate multi-omics approaches: transcriptomics (RNA-seq) identifies differentially expressed genes, lipidomics profiles downstream metabolites, and CRISPR-Cas9 editing validates candidate regulators. Cross-species comparative studies (e.g., murine vs. human models) and pathway enrichment analysis (e.g., KEGG) contextualize findings .
Guidelines for Rigorous Research Design
- Experimental Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthesis protocols, including raw data for key spectra and chromatograms in supplementary materials .
- Data Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies .
- Ethical Reporting : Disclose limitations (e.g., sample size, detection limits) and avoid overgeneralizing findings. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
